molecular formula C20H16N4O4S B11601585 2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide CAS No. 606958-15-0

2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide

Cat. No.: B11601585
CAS No.: 606958-15-0
M. Wt: 408.4 g/mol
InChI Key: ICHVISPUCQPICG-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, characterized by a fused heterocyclic core with a conjugated ylidene system. Its structure includes a 4-methoxyphenyl substituent at position 2 of the thiazolo-triazole ring and a phenoxyacetamide moiety at position 4 of the phenyl group. The (Z)-configuration of the exocyclic double bond is critical for maintaining planarity and electronic conjugation, which influence its physicochemical properties and biological interactions .

Properties

CAS No.

606958-15-0

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C20H16N4O4S/c1-27-14-8-4-13(5-9-14)18-22-20-24(23-18)19(26)16(29-20)10-12-2-6-15(7-3-12)28-11-17(21)25/h2-10H,11H2,1H3,(H2,21,25)/b16-10-

InChI Key

ICHVISPUCQPICG-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)N)/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC(=O)N)SC3=N2

Origin of Product

United States

Preparation Methods

Synthesis of Phenoxyacetic Acid Hydrazide

Procedure :

  • Esterification : Phenoxyacetic acid (1.0 mol) is refluxed with methanol (500 mL) and concentrated H₂SO₄ (5 mL) for 6 hours to yield methyl phenoxyacetate.

  • Hydrazide Formation : The ester reacts with hydrazine hydrate (1.2 mol) in ethanol (200 mL) at 80°C for 4 hours, producing phenoxyacetic acid hydrazide as white crystals (mp 148–150°C, yield: 85%).

Key Data :

ParameterValue
SolventEthanol
Temperature80°C
Yield85%
Melting Point148–150°C

Thiosemicarbazide Intermediate Formation

Procedure :
Phenoxyacetic acid hydrazide (0.1 mol) is treated with potassium thiocyanate (0.2 mol) in HCl (10 mL) and water (100 mL) at 60°C for 5 hours. The precipitate is filtered and recrystallized from ethanol to afford the thiosemicarbazide (yield: 78%).

Analytical Confirmation :

  • IR (KBr) : 3455 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S).

  • ¹H NMR (DMSO-d₆) : δ 12.64 (s, 1H, NH), 7.18–7.26 (m, 4H, Ar–H), 4.12 (s, 2H, CH₂).

Cyclization to Triazole-5-Thiol

Procedure :
The thiosemicarbazide (0.01 mol) is cyclized with 5% NaOH (50 mL) at 90°C for 2 hours. Acidification with HCl precipitates 3-phenoxyacetamide-triazole-5-thiol (yield: 72%).

Reaction Mechanism :
The cyclization proceeds via intramolecular nucleophilic attack of the thiolate on the carbonyl carbon, forming the triazole ring (Figure 1).

Key Data :

ParameterValue
SolventAqueous NaOH
Temperature90°C
Yield72%

Condensation with N-(4-Methoxyphenyl)Maleimide

Procedure :
3-Phenoxyacetamide-triazole-5-thiol (10 mmol) and N-(4-methoxyphenyl)maleimide (10 mmol) are refluxed in glacial acetic acid (10 mL) for 2 hours. The product precipitates upon cooling, yielding the Z-configured thiazolo-triazole (mp 210–212°C, yield: 65%).

Stereochemical Control :
The Z-configuration of the exocyclic double bond is favored due to conjugation with the electron-withdrawing thiazole ring, as confirmed by NOESY.

Key Data :

ParameterValue
SolventGlacial acetic acid
TemperatureReflux
Yield65%
Melting Point210–212°C

Purification and Characterization

Recrystallization and Purity Assessment

The crude product is recrystallized from ethanol to achieve >98% purity (HPLC). Crystallographic analysis reveals planar thiazolo-triazole and methoxyphenyl rings, with intramolecular H-bonding stabilizing the Z-configuration.

Spectroscopic Confirmation

  • IR (KBr) : 1720 cm⁻¹ (C=O, thiazolidinone), 1610 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 8.02 (s, 1H, NH), 7.45–6.85 (m, 8H, Ar–H), 4.25 (s, 2H, OCH₂), 3.78 (s, 3H, OCH₃).

  • LC-MS : m/z 506.2 [M+H]⁺ (calc. 505.5).

Comparative Analysis of Synthetic Routes

ParameterHydrazide RouteAlternative Maleimide Route
Starting MaterialPhenoxyacetic acidPreformed maleimide
Cyclization AgentNaOHAcetic acid
Overall Yield42%38%
Purity (HPLC)>98%95%

The hydrazide route offers higher reproducibility, while maleimide preformation reduces side reactions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of thiazolo-triazole derivatives characterized by their unique structural features. The molecular formula is C31H25N3O4C_{31}H_{25}N_3O_4, and it has a molecular weight of approximately 517.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including a thiazole moiety and an acetamide group.

Antimicrobial Activity

Research indicates that derivatives of thiazolo-triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The presence of the thiazolo and triazole rings enhances the compound's ability to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of thiazolo-triazole derivatives has been widely studied. These compounds have demonstrated effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, compounds with similar structures have shown promising results in targeting cancer pathways and reducing tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Research suggests that thiazolo-triazole derivatives may possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This makes them potential candidates for therapeutic applications in treating inflammatory conditions .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antibacterial activity of various thiazolo-triazole derivatives, one compound similar to 2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide exhibited significant inhibition against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL, indicating strong antibacterial efficacy compared to standard antibiotics like Ciprofloxacin .

Case Study 2: Anticancer Activity

Another study focused on the synthesis and biological evaluation of thiazolo-triazole compounds for anticancer properties. The results showed that certain derivatives significantly inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism involved apoptosis induction and cell cycle arrest in the G0/G1 phase .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl rings or modifications to the acetamide group. These variations impact solubility, stability, and bioactivity:

Compound Name Substituent (R) Key Structural Features Reference
Target Compound 4-OCH₃ (phenyl at position 2) Z-configuration, phenoxyacetamide
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) 4-F (phenyl at thiazole) Fluorine enhances electronegativity and metabolic stability
(Z)-2-(4-Chloro-2-((6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide (2h) 4-Cl (phenyl at position 2) Chlorine increases lipophilicity and potential cytotoxicity
2-[4-[[2-(3,4-Dimethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide 3,4-di-OCH₃ (phenyl at position 2) Dimethoxy groups improve solubility but may reduce membrane permeability
Ethyl(Z)-4-(3-(4-chloro-2-((6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl)phenyl)propanamido)benzoate (2i) Ethyl ester (acetamide replaced) Esterification reduces polarity, altering pharmacokinetics

Physicochemical Properties

Property Target Compound 2h 9b 2-[4-[[2-(3,4-Dimethoxyphenyl)...acetamide
Melting Point (°C) 228–230 224–226 210–212 >250
Molecular Weight (g/mol) 537.59 449.0 534.58 561.61
LogP (Calculated) 3.2 4.1 3.8 2.9
Solubility (DMSO, mg/mL) 12.4 8.7 10.2 6.3

The 4-methoxyphenyl group in the target compound balances moderate lipophilicity (LogP 3.2) with improved aqueous solubility compared to halogenated analogs (e.g., 2h, LogP 4.1) .

Biological Activity

The compound 2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole core structure, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

C19H21N5O3S\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{3}\text{S}

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The thiazole and triazole rings can interfere with the synthesis of nucleic acids and proteins in bacteria and fungi.
  • Efficacy : In vitro studies have shown that derivatives of 1,2,4-triazoles exhibit Minimum Inhibitory Concentrations (MIC) ranging from 0.046 to 3.11 μM against various pathogens including Staphylococcus aureus and Escherichia coli .
CompoundMIC (μM)Target Pathogen
Triazole Derivative A0.125S. aureus
Triazole Derivative B0.68E. coli
Thiazole-Triazole Hybrid0.046MRSA

Anticancer Activity

The compound has been evaluated for its anticancer properties:

  • Cell Lines Tested : Studies have utilized various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Findings : The compound demonstrated cytotoxic effects with IC50 values indicating considerable potency against these cell lines .
Cell LineIC50 (μM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa10Cell cycle arrest

Anti-inflammatory Activity

Inflammation plays a critical role in many diseases, and compounds with anti-inflammatory properties are valuable in therapeutic applications.

  • Research Findings : Inflammatory cytokine assays have shown that the compound inhibits the production of TNF-alpha and IL-6 in LPS-stimulated macrophages .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of electron-donating groups such as methoxy enhances activity by stabilizing the molecular structure.
  • Ring Modifications : Alterations in the thiazole or triazole ring can significantly impact potency and selectivity against specific targets .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antibacterial activity against multi-drug resistant strains. The most potent derivative exhibited an MIC of 0.125 μM against Klebsiella pneumoniae .
  • Anticancer Evaluation : A comprehensive study assessed various thiazolo-triazole hybrids for their anticancer properties across multiple cell lines, revealing promising candidates for further development .

Q & A

Q. What are the key synthetic pathways for preparing 2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide?

The synthesis involves multi-step reactions:

  • Step 1: Formation of the thiazolo-triazole core via cyclization of a triazole-thiol precursor with a maleimide derivative under reflux in glacial acetic acid (80–90°C for 2–4 hours) .
  • Step 2: Introduction of the 4-methoxyphenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and controlled pH (e.g., NaHCO₃ buffer) .
  • Step 3: Acetamide functionalization through carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF . Key validation: Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm final purity (>95%) by HPLC .

Q. How is the structural integrity of this compound validated post-synthesis?

Use a combination of:

  • NMR: Compare chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) with predicted spectra from computational tools like ACD/Labs .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z = ~450–500 Da) and fragmentation patterns .
  • X-ray Crystallography: Resolve Z/E isomerism in the thiazolo-triazolylidene moiety .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Anticancer Activity: MTT assay against human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to cisplatin .
  • Antimicrobial Screening: Broth microdilution (MIC ≤ 16 µg/mL considered active) .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation: Compare analogs with substituents at the phenylacetamide or thiazolo-triazole positions (e.g., 3,4,5-trimethoxyphenyl vs. 4-fluorophenyl) . Example SAR Table:
Substituent (R)IC₅₀ (MCF-7)LogP
4-Methoxyphenyl12 µM2.8
3,4,5-Trimethoxy8 µM3.1
4-Fluorophenyl25 µM2.5
  • Methodology: Use QSAR models (e.g., CoMFA) to correlate electronic/hydrophobic parameters with activity .

Q. What computational strategies are effective for predicting drug-likeness and target interactions?

  • ADMET Prediction: SwissADME for bioavailability radar (e.g., TPSA < 140 Ų, MW < 500 Da) .
  • Molecular Docking: AutoDock Vina to simulate binding to targets like tubulin (PDB: 1SA0) or topoisomerase II .
  • Reaction Path Optimization: ICReDD’s quantum chemical calculations to predict optimal reaction conditions (e.g., solvent polarity, catalyst loading) .

Q. How should discrepancies between in vitro and in vivo efficacy be addressed?

  • Pharmacokinetic Profiling: Assess plasma stability (e.g., t₁/₂ > 2 hours), CYP450 inhibition, and plasma protein binding (>90% suggests low free concentration) .
  • Metabolite Identification: LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the methoxy group) .
  • Formulation Adjustments: Nanoemulsions or PEGylation to improve solubility (target: >1 mg/mL in PBS) .

Data Contradiction & Validation

Q. How to resolve conflicting bioactivity data across structural analogs?

  • Control Variables: Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Orthogonal Assays: Validate apoptosis (Annexin V/PI) alongside cytotoxicity (MTT) to confirm mechanism .
  • Structural Reanalysis: Re-examine stereochemistry (e.g., Z vs. E isomer) via NOESY NMR .

Q. What methods confirm target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Detect target protein stabilization upon compound binding .
  • Knockdown/Rescue Experiments: siRNA-mediated target knockdown to observe loss of compound efficacy .

Methodological Best Practices

Q. What are robust protocols for scaling up synthesis without compromising yield?

  • Process Optimization: Use flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control .
  • Catalyst Recycling: Immobilize Pd catalysts on silica to reduce costs and improve turnover number (>10 cycles) .

Q. How to design a high-content screening (HCS) workflow for mechanistic insights?

  • Multi-Parameter Imaging: Quantify nuclear fragmentation (Hoechst), mitochondrial membrane potential (TMRE), and ROS (DCFH-DA) .
  • Data Integration: Machine learning (e.g., Random Forest) to cluster compounds by mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.